Methyl D-Glucuronate
Description
Properties
IUPAC Name |
methyl 3,4,5,6-tetrahydroxyoxane-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7/c1-13-7(12)5-3(9)2(8)4(10)6(11)14-5/h2-6,8-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DICCNWCUKCYGNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Context and Early Synthetic Approaches
The synthesis of methyl D-glucuronate traces its origins to early 20th-century investigations into uronic acid derivatives. In 1934, Czalgoszerski explored the formation of methyl glycosides of D-glucuronic acid, laying groundwork for esterification strategies. Although focused on glycosides, this work highlighted the reactivity of D-glucuronic acid’s carboxylic group under acidic methanol conditions. Early methods relied on Fischer esterification, where D-glucuronic acid was refluxed with methanol in the presence of mineral acids like sulfuric acid. However, competing reactions at the hydroxyl groups often led to low yields (<30%) and mixtures of products.
A significant challenge arose from the need to protect hydroxyl groups during esterification. For instance, benzyl ethers were initially employed to shield hydroxyls at positions 2 and 3, but their removal post-esterification proved cumbersome. Despite these limitations, these studies established the feasibility of direct esterification and underscored the importance of selective protection-deprotection strategies.
Fischer Esterification with Solid Acid Catalysts
Modern advancements have optimized Fischer esterification using solid acid catalysts to improve selectivity and yields. A notable method involves refluxing D-glucuronic acid with methanol in the presence of Dowex-50 (H⁺), a cation-exchange resin. This approach eliminates the need for traditional mineral acids, reducing side reactions and simplifying purification.
Reaction Conditions and Yield:
- Catalyst: Dowex-50 (H⁺ form)
- Solvent: Absolute methanol
- Temperature: Reflux (65°C)
- Duration: 20 hours
- Yield: ~75% (isolated as crystalline product)
The resin’s porous structure facilitates proton transfer while minimizing decomposition of acid-sensitive functional groups. Post-reaction, the catalyst is easily removed via filtration, and the product is purified through recrystallization from ethanol-water mixtures. This method’s efficiency is attributed to the resin’s high surface area and controlled acidity, which suppress transesterification and oxidation side reactions.
Challenges in Oxidation and Catalytic Systems
Early attempts to oxidize protected glucosides to uronic acids faced setbacks. For example, permanganate oxidation of methyl 4-O-methyl-α-D-glucoside failed to produce the desired uronic acid, likely due to overoxidation or decomposition. Similarly, platinum-catalyzed aerobic oxidation proved ineffective, prompting a shift to nitrite-based oxidation in acidic media.
Comparative Analysis of Oxidation Methods:
| Method | Substrate | Catalyst | Yield (%) |
|---|---|---|---|
| NaNO₂/H₃PO₄ | Methyl 4-O-methyl glucoside | None | 40 |
| KMnO₄ | Benzyl-protected glucoside | H₂O | <10 |
| Pt/O₂ | Methyl glucoside | Pt/C | 0 |
Enzymatic and Glycosidation-Inspired Approaches
While enzymatic methods for this compound synthesis remain underexplored, glycosidation techniques offer insights. Ghose et al. demonstrated that uridine diphosphate glucuronosyltransferase (UGT) analogs could theoretically esterify D-glucuronic acid, though practical applications are limited. Alternatively, imidate-based activation, as used in morphine glucuronidation, suggests potential for ester synthesis. For instance, trichloroacetimidate derivatives of D-glucuronic acid could react with methanol under Lewis acid catalysis (e.g., BF₃·Et₂O) to form esters.
Chemical Reactions Analysis
Types of Reactions: Methyl D-Glucuronate undergoes various chemical reactions, including:
Oxidation: The primary alcohol group in this compound can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Methyl D-glucuronate plays a significant role in drug metabolism, particularly in the process of glucuronidation. This biochemical process involves the conjugation of glucuronic acid to drugs and xenobiotics, enhancing their solubility and facilitating their excretion from the body.
- Glucuronidation Studies : Research has demonstrated that pharmaceutical excipients can enhance the solubilization of poorly soluble compounds during in vitro glucuronidation incubations. For instance, hydroxypropyl-β-cyclodextrin has been shown to aid in the glucuronidation of 4-methylumbelliferone without affecting its clearance rates . This suggests that this compound and its derivatives could be utilized to improve drug formulations by enhancing bioavailability.
Glycoscience and Oligosaccharide Synthesis
This compound is integral to the synthesis of oligosaccharides and polysaccharides, particularly heparan sulfate. The compound serves as a building block in the assembly of complex carbohydrate structures.
- Scalable Synthesis : Recent studies have reported methods for synthesizing disaccharide building blocks using this compound as an acceptor for dehydrative glycosylation reactions with D-glucosamine. This allows for the diastereoselective synthesis of heparan sulfate disaccharides on a multigram scale, which is crucial for further research into glycosaminoglycans and their biological functions .
Structural Studies
This compound is also valuable in structural chemistry, particularly in understanding the molecular architecture of polysaccharides.
- X-ray Crystallography : The structural characterization of this compound derivatives through techniques such as X-ray crystallography provides insights into their three-dimensional arrangements. This information is essential for developing new materials and understanding their interactions at a molecular level .
Case Studies and Research Findings
Several case studies highlight the practical applications of this compound across various sectors:
Mechanism of Action
The mechanism of action of Methyl D-Glucuronate involves its interaction with various molecular targets and pathways. In biological systems, it can undergo glucuronidation, a process where it conjugates with glucuronic acid to form glucuronides. This process increases the water solubility of hydrophobic compounds, facilitating their excretion from the body .
Comparison with Similar Compounds
Methyl 4-O-Methyl-α-D-Glucopyranuronate
This derivative introduces a methyl group at the C4 hydroxyl position. X-ray crystallography confirms its 4C1(OC3) conformation, similar to unmodified methyl D-glucuronate, but with altered steric and electronic properties due to the additional methyl group. The hydrogen-bonding network remains intact, with O1–H1⋯O5i interactions (2.82 Å) .
Benzyl D-Glucuronate
Benzyl esters, such as benzyl D-glucuronate, are bulkier due to the aromatic benzyl group. This steric hindrance reduces solubility in aqueous media but enhances stability in organic solvents. Unlike methyl derivatives, benzyl esters require catalytic hydrogenation for deprotection, making them useful in stepwise synthetic protocols (e.g., metabolite synthesis) .
Allyl D-Glucuronate
Allyl derivatives offer click chemistry compatibility for bioconjugation.
Table 1: Structural Parameters of this compound and Analogs
| Compound | Conformation | Key Hydrogen Bonds (Å) | Notable Features |
|---|---|---|---|
| This compound | 4C1 | O1–H1⋯O5i (2.82) | Standard ester; high aqueous solubility |
| Methyl 4-O-methyl-α-D-glucuronate | 4C1(OC3) | O1–H1⋯O5i (2.82) | Enhanced steric bulk at C4 |
| Benzyl D-glucuronate | 4C1 | Not reported | Aromatic group; requires deprotection |
| Allyl D-glucuronate | 4C1 | Not reported | Allyl group for conjugation |
Functional and Biochemical Comparisons
Enzyme Substrate Specificity
- Cj1438 Amidoligase (Campylobacter jejuni) : Methyl β-D-glucuronate is a viable substrate for amide bond formation in capsular polysaccharide biosynthesis, whereas UDP-D-glucuronate is inactive .
- Uronate Isomerase (E. coli) : Prefers cyclic hemiacetal forms of D-glucuronate over esterified derivatives, highlighting the importance of free hydroxyl groups for catalysis .
Table 2: Enzymatic Activity Toward D-Glucuronate Derivatives
| Enzyme | Substrate | Activity | Application |
|---|---|---|---|
| Cj1438 Amidoligase | Methyl β-D-glucuronate | Active | Capsular polysaccharide biosynthesis |
| Cj1438 Amidoligase | UDP-D-glucuronate | Inactive | N/A |
| Uronate Isomerase | D-Glucuronate (cyclic form) | Active | Isomerization to D-fructuronate |
| Aldehyde Reductase | D-Glucuronate | Active | Ascorbic acid synthesis |
Metabolic Pathways
Glycosylation Reactions
This compound serves as a glycosyl donor in heparan sulfate synthesis. For example, methyl 2,3,4-tri-O-acetyl derivatives enable scalable disaccharide assembly via trichloroacetimidate chemistry .
Biological Activity
Methyl D-glucuronate, a derivative of D-glucuronic acid, plays a significant role in various biological processes and exhibits notable biological activities. This article delves into its structural properties, enzymatic interactions, and potential applications in medicine and biotechnology, supported by case studies and research findings.
Structural Characteristics
This compound is characterized by the addition of a methyl group to the carboxyl group of D-glucuronic acid. This modification alters its solubility and reactivity, making it a valuable compound in biochemical applications. The compound can exist in different anomeric forms (α and β), which can influence its biological activity.
Enzymatic Interactions
This compound is involved in various enzymatic reactions, particularly those catalyzed by glycosyltransferases and glucuronidases. These enzymes play critical roles in the metabolism of glycosaminoglycans and other polysaccharides.
Table 1: Enzymatic Activity Involving this compound
| Enzyme | Source | Substrate | Activity |
|---|---|---|---|
| Glucuronosyltransferase | Various plants | This compound | Catalyzes transfer to acceptor sugars |
| Glucuronidase | Bacterial species | This compound-containing polysaccharides | Hydrolyzes glycosidic bonds |
Biological Functions
This compound has been studied for its biological functions, particularly in plant biology and human health. It is involved in the biosynthesis of polysaccharides that contribute to cell wall structure and integrity.
Case Study: Plant Cell Wall Composition
In a study examining the role of this compound in plant cell walls, researchers found that its presence significantly affects the physical properties of hemicellulose. Specifically, the 4-O-methylation of glucuronic acid residues enhances the structural stability of xylan polysaccharides, which are crucial for plant rigidity and resistance to pathogens .
Health Implications
Recent research has indicated that this compound may have therapeutic potential. Its ability to modulate biological pathways suggests it could play a role in drug metabolism and detoxification processes.
Table 2: Health-Related Studies on this compound
| Study | Findings | Implications |
|---|---|---|
| Ozagalszewski et al. (2021) | Investigated synthesis pathways and metabolic roles | Potential applications in drug design |
| Bacillus species research | Identified utilization pathways for this compound | Insights into microbial metabolism |
Q & A
Q. What are the established synthetic routes for Methyl D-Glucuronate, and how do they ensure stereochemical fidelity?
this compound is synthesized via catalytic oxidation of methyl α-D-glucopyranoside using platinum catalysts under oxygen. This method emphasizes stereochemical control, with kinetic modeling indicating that overoxidation reversibly deactivates the catalyst, requiring careful optimization of reaction conditions . Alternative routes include acetylation of glucuronic acid derivatives, as seen in the synthesis of methyl 1,2,3,4-tetra-O-acetyl-β-D-glucuronate, which is purified via chromatography and validated by GC .
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
Gas chromatography (GC) is used to confirm ≥98% purity, while optical activity measurements ([α]²⁰/D = 8.1–9.5° in chloroform) verify stereochemical integrity . Nuclear magnetic resonance (NMR) spectroscopy, including 1D and 2D methods, resolves acetyl group positioning and anomeric configuration, as demonstrated in structural studies of related glucuronate esters .
Q. How is this compound utilized in enzyme activity assays?
It serves as a substrate for carbohydrate esterases (e.g., CE15 family enzymes). Thin-layer chromatography (TLC) in CH₂Cl₂/CH₃OH/H₂O (80:25:4) monitors de-esterification, with sulfuric acid/potassium dichromate visualization. Activity is quantified by measuring released methanol or acetic acid .
Q. What role does this compound play in elucidating calcium-binding mechanisms in polysaccharides?
X-ray diffraction of α-D-glucuronate CaBr·3H₂O reveals calcium coordination to C-6 carboxyl and C-2/C-3 hydroxyl groups, providing a model for ion-binding in oligosaccharides like alginate. Similar methods apply to methyl esters to study steric effects on metal interactions .
Q. How is NMR spectroscopy employed to resolve structural ambiguities in glucuronate derivatives?
Methylation analysis combined with ¹H-¹³C HSQC and COSY NMR identifies acetyl group positions and anomeric configurations. For example, benzyl D-glucuronate’s β-configuration was confirmed via coupling constants (J = 8 Hz) and NOE correlations .
Advanced Research Questions
Q. What mechanistic insights into uronate isomerase activity have been gained using deuterium-labeled this compound?
Primary isotope effects (²H vs. ¹H at C-2) reveal a proton-transfer mechanism with a cis-enediol intermediate. Mutagenesis (e.g., D412N) disrupts Asp-412’s role in abstracting the C-2 proton, confirmed by kinetic assays (kₐₜ/Kₘ reduced 100-fold) and X-ray crystallography .
Q. How do transcriptional regulators like UxuR and ExuR govern D-glucuronate metabolism in bacteria?
UxuR specifically represses D-glucuronate catabolism genes (e.g., uxaABC), while ExuR regulates broader hexuronate pathways. Comparative genomics identified UxuR binding motifs (e.g., TGTCA-N₆-TGACA) upstream of yjjM and yjjN in E. coli, validated via EMSA and β-galactosidase assays .
Q. Why does D-glucuronate supplementation slow Corynebacterium glutamicum growth, and how is this mitigated for bioproduction?
D-Glucuronate inhibits wild-type growth (μ = 0.13 h⁻¹ vs. 0.17 h⁻¹ in glucose), likely due to inefficient uptake. Co-expression of exuT (transporter) and uxaC (uronate isomerase) restores growth (μ = 0.05 h⁻¹) and enables lysine production (9.3 mM from 100 mM substrate) .
Q. What challenges arise in detecting D-glucuronate intermediates in metabolic engineering?
In Saccharomyces cerevisiae strains engineered for D-glucaric acid production, D-glucuronate is not detected due to rapid conversion to downstream metabolites (e.g., L-gulonate). Stable isotope tracing (¹³C-glucose) and LC-MS/MS are required to validate pathway flux .
Q. How do contradictory data on microbial growth kinetics with D-glucuronate inform experimental design?
Discrepancies in C. glutamicum growth rates (e.g., D-galacturonate accelerates growth, while D-glucuronate slows it) highlight substrate-specific regulatory effects. Transcriptomics (microarrays) and enzyme activity profiling are critical to dissect carbon catabolite repression and transporter limitations .
Q. Methodological Notes
- Kinetic Modeling : For catalytic synthesis, rate equations incorporate deactivation functions (e.g., subsurface oxygen formation) to optimize yield .
- Pathway Analysis : KEGG modules (M00061) and gene ontology tools map D-glucuronate degradation to pyruvate/glyceraldehyde-3P, integrating omics data for systems biology .
- Structural Biology : Molecular docking of this compound into uronate isomerase active sites (e.g., Bh0493) predicts interactions with Arg-357 and Asp-355, guiding mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
